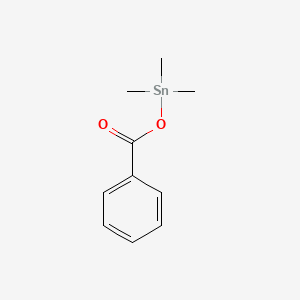
(Benzoyloxy)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a trimethylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzoyloxy)(trimethyl)stannane can be synthesized through the reaction of benzoyl peroxide with trimethylphenylstannane or tetramethylstannane. The reaction typically involves the use of benzoyl peroxide as an oxidizing agent, which facilitates the formation of the benzoyloxy group . The reaction conditions often require a large excess of the stannane to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale preparations. The use of benzoyl peroxide and stannanes in controlled reaction conditions is likely employed to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Benzoyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as benzoyl peroxide.
Reducing agents: Various hydrides and other reducing agents.
Nucleophiles: For substitution reactions, nucleophiles like halides and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
(Benzoyloxy)(trimethyl)stannane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug development and as a biological probe.
Mechanism of Action
The mechanism of action of (Benzoyloxy)(trimethyl)stannane involves the cleavage of the stannyl-carbon bond through reactions with benzoyl peroxide. This process is primarily driven by the oxidative properties of benzoyl peroxide, which facilitates the formation of the benzoyloxy group . The molecular targets and pathways involved in these reactions are primarily related to the interaction between the stannane and the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
Trimethylphenylstannane: Similar in structure but lacks the benzoyloxy group.
Tetramethylstannane: Another related compound used in similar reactions.
Uniqueness
(Benzoyloxy)(trimethyl)stannane is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
13265-54-8 |
|---|---|
Molecular Formula |
C10H14O2Sn |
Molecular Weight |
284.93 g/mol |
IUPAC Name |
trimethylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,9);3*1H3;/q;;;;+1/p-1 |
InChI Key |
QFZJUEICJADQEM-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















